3,5-Dimethyl-4-mercaptobenzylalcohol
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Overview
Description
3,5-Dimethyl-4-mercaptobenzylalcohol is an organic compound with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol . This compound is characterized by the presence of a benzyl alcohol group substituted with two methyl groups and a mercapto group. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-mercaptobenzylalcohol typically involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by a mercapto group .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-mercaptobenzylalcohol undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3,5-Dimethyl-4-mercaptobenzylalcohol is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-mercaptobenzylalcohol involves its interaction with specific molecular targets, such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity. This interaction is crucial in proteomics research, where the compound is used to study protein modifications and interactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzyl alcohol: Lacks the mercapto group, making it less reactive in certain chemical reactions.
4-Mercapto-benzyl alcohol: Lacks the methyl groups, which can influence its reactivity and physical properties.
Uniqueness
3,5-Dimethyl-4-mercaptobenzylalcohol is unique due to the presence of both methyl and mercapto groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in research applications, particularly in the study of protein interactions and modifications .
Properties
IUPAC Name |
(3,5-dimethyl-4-sulfanylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,10-11H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYHCZIRXBKMLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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